5-Methylspiro[5.5]undecan-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylspiro[5.5]undecan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-11(13)7-5-6-10-12(11)8-3-2-4-9-12/h13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGLFRCXIMPVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC12CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98627-41-9 | |
| Record name | 1-methylspiro[5.5]undecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.
The complete assignment of proton (¹H) and carbon (¹³C) signals for 5-Methylspiro[5.5]undecan-5-ol would rely on a combination of one-dimensional and two-dimensional NMR experiments.
A standard ¹H NMR spectrum would be expected to show a complex series of multiplets for the 20 methylene (B1212753) protons of the two cyclohexane (B81311) rings, likely in the range of 1.2-1.8 ppm. The methyl protons would appear as a singlet, anticipated around 1.1-1.3 ppm. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum would provide distinct signals for each of the 12 carbon atoms in the molecule. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbon bearing the hydroxyl group and the methyl group would also be a quaternary center, appearing in the region of 70-80 ppm. The methyl carbon would resonate at approximately 20-30 ppm. The remaining methylene carbons of the cyclohexane rings would produce a series of signals in the aliphatic region of the spectrum.
To definitively assign these signals, 2D NMR techniques are crucial:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two cyclohexane rings, allowing for the tracing of proton connectivity through the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons by observing correlations from nearby protons. For instance, correlations from the methyl protons to the quaternary carbon C5 and the spiro-carbon C6 would be expected.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from other spectra. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.2 (s) | ~25 |
| OH | Variable (br s) | - |
| C5 | - | ~75 |
| C6 | - | ~40 |
| Ring CH₂ | ~1.4-1.8 (m) | ~20-40 |
Note: These are estimated values based on typical shifts for similar structural motifs. Actual experimental values may vary.
The spirocyclic nature of this compound introduces the possibility of stereoisomerism. The relative configuration of the methyl and hydroxyl groups, as well as the conformation of the two cyclohexane rings, can be investigated using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For instance, a NOE correlation between the methyl protons and specific axial or equatorial protons on the cyclohexane rings could help to establish the orientation of the methyl group relative to the ring systems. The absence or presence of specific NOE cross-peaks would be critical in assigning the relative stereochemistry at the C5 center.
The two cyclohexane rings in this compound are expected to adopt chair conformations. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons can provide information about the dihedral angles between them, which in turn helps to confirm the chair conformation and the axial or equatorial disposition of the protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.
NOE studies would further support the conformational analysis by showing spatial proximities consistent with the predicted chair conformations of the rings.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₂H₂₂O), the expected molecular weight is approximately 182.3 g/mol . biosynth.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 164 would be expected due to the presence of the alcohol functional group. The loss of the methyl group (M-15) would result in a peak at m/z 167. Further fragmentation of the spirocyclic core would produce a complex pattern of peaks. Analysis of the fragmentation of related spiro[5.5]undecane structures can aid in interpreting the spectrum. For instance, the fragmentation of spiro[5.5]undecan-1-one shows a top peak at m/z 111, which could also be a significant fragment in the spectrum of this compound. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 182 | [M]⁺ |
| 167 | [M - CH₃]⁺ |
| 164 | [M - H₂O]⁺ |
| 149 | [M - H₂O - CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the spirocyclic system. mdpi.com It would unambiguously establish the stereochemistry at the C5 center and the conformation of the cyclohexane rings. While no specific crystal structure for this compound is publicly available, studies on related spiro[5.5]undecane derivatives show that the cyclohexane rings typically adopt chair conformations. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups would appear as sharp bands in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol would be expected to show a band in the 1150-1200 cm⁻¹ range. The presence of these characteristic bands would provide clear evidence for the alcohol functionality and the saturated hydrocarbon framework.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |
| 2850-3000 | C-H stretch (alkane) | Strong |
| ~1450 | C-H bend (alkane) | Medium |
| 1150-1200 | C-O stretch (tertiary alcohol) | Medium |
Complementary Spectroscopic Methods for Complex Spirocyclic Systems
For spirocycles, including derivatives of the spiro[5.5]undecane framework, a multi-technique approach is crucial for a comprehensive structural analysis. Methods that are particularly powerful when used in conjunction with NMR and MS include X-ray crystallography, vibrational spectroscopy (Infrared and Raman), chiroptical spectroscopy, and computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids. It provides unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry. For spirocyclic compounds, this technique is invaluable for establishing the precise orientation of the two rings relative to each other and the conformation of each ring (e.g., chair, boat, or twist-boat).
For instance, studies on various 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have consistently shown that the six-membered heterocyclic rings adopt chair conformations. researchgate.net In one specific case, 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane, X-ray analysis confirmed that the two 1,3-dioxane (B1201747) rings passing through the central spiro carbon atom both adopt chair conformations. researchgate.net Similarly, the crystal structure of 3,9-diisopropyl-2,4,8,10-tetrathiaspiro[5.5]undecane reveals two six-membered rings in chair conformations with the isopropyl substituents in equatorial positions. iucr.org This preference for a double-chair conformation is a common feature in the spiro[5.5]undecane skeleton, providing a rigid and well-defined molecular architecture.
Interactive Table: Crystallographic Data for Selected Spiro[5.5]undecane Analogs
| Compound Name | Crystal System | Space Group | Key Conformation Feature |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | Cc | Cyclohexane ring in a chair conformation; 1,3-dioxane ring in a distorted envelope. researchgate.net |
| 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | The structure forms a 3D network via hydrogen bonds and C–H···π interactions. mdpi.com |
| 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | P21/c | The structure includes π···π stacking interactions in addition to hydrogen bonds. mdpi.com |
| 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | Monoclinic | C2/c | Both 1,3-dioxane rings adopt chair conformations. researchgate.net |
Vibrational Spectroscopy (IR and Raman)
For a molecule like this compound, IR spectroscopy would be expected to show a characteristic broad absorption band for the hydroxyl (O-H) stretching vibration, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. The remainder of the spectrum would be dominated by C-H stretching and bending vibrations of the cyclohexyl rings.
In related spirocyclic systems, such as substituted 1,5-dioxaspiro[5.5]undecane-2,4-diones, strong IR bands corresponding to the C=O stretching vibrations are observed around 1735 cm⁻¹, while C-O stretching of the dioxane ring appears between 1095-1260 cm⁻¹. mdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds, is complementary to IR and is highly effective for analyzing the skeletal vibrations of the carbocyclic framework. researchgate.netresearchgate.net The combination of IR and Raman provides a more complete picture of the molecule's vibrational properties. researchgate.net
Chiroptical Spectroscopy
When a spirocyclic compound is chiral, as would be the case for enantiomerically pure this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration of the chiral centers. nih.gov
Computational Chemistry
The integration of computational chemistry with experimental spectroscopy has become a powerful tool for structure elucidation. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) can be used to predict spectroscopic parameters for a proposed structure. acs.org
NMR Prediction : Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for different possible stereoisomers with the experimental data, one can determine the most likely structure. The DP4+ probability method, which uses both scaled and unscaled computed NMR data, has proven particularly effective for assigning the relative configuration of complex molecules, including spiroepoxides. acs.org
Vibrational Spectra Prediction : DFT calculations can also predict vibrational frequencies (IR and Raman). ethz.ch Comparing the calculated spectrum with the experimental one can confirm functional groups and aid in assigning specific vibrational modes, which is especially useful in the complex fingerprint region of the spectrum.
Chiroptical Spectra Prediction : TD-DFT calculations can simulate CD spectra. The comparison of the predicted spectrum with the experimental one is a reliable method for determining the absolute configuration of chiral spirocycles. nih.govoup.com
These computational approaches, when used in concert with experimental data, provide a high level of confidence in the final structural assignment of complex spirocyclic systems. nih.govdb-thueringen.de
Conformational Analysis and Stereochemical Investigations
Dynamic Stereochemistry: Inversion and Pseudorotation Processes
The dynamic stereochemistry of 5-Methylspiro[5.5]undecan-5-ol, which involves the conformational changes within its two six-membered rings, is a complex area of study. While specific experimental data on the ring inversion and pseudorotation processes for this particular compound are not extensively documented in publicly available literature, the conformational behavior can be inferred from studies on analogous spiro[5.5]undecane systems. The dynamic processes primarily involve the chair-chair and chair-twist-boat interconversions of the two cyclohexane (B81311) rings linked by the spiro center.
The energy barriers for these conformational changes in spiro[5.5]undecanes are influenced by the substituents on the rings. In the case of this compound, the presence of a methyl group and a hydroxyl group at the C5 position (the spiro atom) is a key factor. These substituents can influence the relative stabilities of different conformations and the transition states connecting them.
Research on substituted spiro[5.5]undecanes has often utilized computational methods, such as molecular mechanics calculations, to model the potential energy surfaces of these molecules. researchgate.net These studies provide insights into the likely pathways and energy barriers for conformational interchange. For the parent spiro[5.5]undecane, the two cyclohexane rings can undergo ring inversion. The presence of substituents, as in this compound, introduces additional steric and electronic factors that modulate these dynamic processes.
While detailed quantitative data for this compound is not available, the table below provides a hypothetical representation of the types of energetic parameters that are typically determined in conformational studies of related spirocyclic systems. These values are illustrative and based on general knowledge of conformational analysis of substituted cyclohexanes and spiro compounds.
Table 1: Illustrative Energy Barriers for Conformational Processes in a Substituted Spiro[5.5]undecane System
| Process | Typical Energy Barrier (kcal/mol) | Intermediate/Transition State |
| Chair-Chair Inversion | 10 - 12 | Half-Chair/Twist-Boat |
| Pseudorotation | 5 - 7 | Twist-Boat |
Note: The values in this table are generalized estimates for substituted cyclohexane rings and are intended for illustrative purposes only. Specific values for this compound would require dedicated experimental or computational studies.
The study of the dynamic stereochemistry of molecules like this compound often employs techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational interchange and calculate the corresponding activation energy barriers. However, such specific studies for this compound are not readily found in the surveyed literature.
Reactivity and Mechanistic Organic Chemistry
Reaction Pathways of 5-Methylspiro[5.5]undecan-5-ol
The chemical behavior of this compound is primarily dictated by the tertiary alcohol functional group. This group can undergo a variety of transformations, including oxidation, reduction, dehydration, and functional group interconversions.
Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.orgchemguide.co.ukkhanacademy.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbonyl group. libretexts.orgchemguide.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., high heat and strong acid) can lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of degradation products rather than a simple ketone. openstax.org
However, certain specialized oxidative methods might be employed. For instance, radical-based oxidations could potentially lead to ring-opened products. While specific data for this compound is unavailable, the general inertness of tertiary alcohols to oxidation is a well-established principle in organic chemistry.
Reduction: The reduction of a tertiary alcohol is not a typical transformation as the hydroxyl group is already at a low oxidation state. Catalytic hydrogenation (e.g., with H₂/Pd) or treatment with common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will not result in any reaction at the hydroxyl group. These reagents are typically used to reduce carbonyl compounds to alcohols.
Table 1: Expected Outcome of Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent/Condition | Expected Product(s) | General Remarks |
| Oxidation | KMnO₄, H₂SO₄, heat | Mixture of degradation products | Tertiary alcohols are resistant to oxidation; C-C bond cleavage is likely. |
| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | No reaction | Typical conditions for oxidizing primary and secondary alcohols. |
| Reduction | H₂, Pd/C | No reaction | The alcohol functional group is not reducible under these conditions. |
| Reduction | LiAlH₄ or NaBH₄ | No reaction | These reagents reduce carbonyls, not alcohols. |
Dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For tertiary alcohols like this compound, this process is particularly facile due to the formation of a stable tertiary carbocation intermediate. The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation at the spiro center. Subsequent deprotonation from an adjacent carbon atom can lead to the formation of three possible alkene products, as illustrated below.
Based on Zaitsev's rule, the tetrasubstituted alkene (c) would be expected to be the major product due to its greater thermodynamic stability. The relative amounts of the trisubstituted alkenes (a) and (b) would depend on the specific reaction conditions and the relative acidities of the corresponding protons.
Table 2: Predicted Product Distribution in the Dehydration of this compound
| Product | Structure | Alkene Substitution | Expected Yield |
| a | 5-Methylenespiro[5.5]undecane | Trisubstituted | Minor |
| b | 5-Methylspiro[5.5]undec-4-ene | Trisubstituted | Minor |
| c | 1-Methylspiro[5.5]undec-1-ene | Tetrasubstituted | Major |
The hydroxyl group of this compound can be converted into other functional groups through various substitution reactions. Due to the tertiary nature of the alcohol, these reactions typically proceed through an Sₙ1 mechanism involving the formation of a tertiary carbocation.
Conversion to Alkyl Halides: Treatment with concentrated hydrohalic acids (e.g., HCl, HBr) can convert the alcohol into the corresponding alkyl halide. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by departure of water to form the tertiary carbocation, which is then attacked by the halide ion.
Ether Formation: While direct Williamson ether synthesis is not feasible due to the hindered nature of the tertiary carbon, acid-catalyzed addition to an alkene or reaction with a primary alcohol under acidic conditions could potentially form an ether.
Esterification: Reaction with a carboxylic acid or an acyl halide in the presence of a catalyst can lead to the formation of an ester. Fischer esterification, involving heating with a carboxylic acid and a strong acid catalyst, is a common method.
Table 3: Potential Functional Group Transformations of this compound
| Reaction | Reagents | Product Type | General Mechanism |
| Halogenation | Concentrated HBr | Tertiary Alkyl Bromide | Sₙ1 |
| Halogenation | Concentrated HCl | Tertiary Alkyl Chloride | Sₙ1 |
| Esterification | Acetic Anhydride (B1165640), Pyridine | Acetate Ester | Nucleophilic Acyl Substitution |
| Esterification | Acetic Acid, H₂SO₄ (catalyst) | Acetate Ester | Fischer Esterification (Sₙ1-like) |
Mechanistic Studies of Spirocyclization and Rearrangement Reactions
The synthesis of spiro[5.5]undecane derivatives can be achieved through various methods, including intramolecular aldol (B89426) condensations, Diels-Alder reactions, and other cyclization strategies. mdpi.comrsc.org For instance, the synthesis of a spiro[5.5]undecanone, a precursor to the corresponding alcohol, can be achieved via a Diels-Alder reaction between a cyclohexenone derivative and a diene. mdpi.com
Computational studies on spirocyclization reactions often focus on the transition state energies to understand the stereoselectivity and feasibility of the ring-forming step. These analyses help in predicting the most favorable reaction pathways and the geometry of the resulting spirocycle.
Carbocation intermediates, such as the one formed during the dehydration of this compound, are prone to rearrangements to form more stable carbocations. The Wagner-Meerwein rearrangement is a classic example of a 1,2-alkyl or 1,2-hydride shift in a carbocationic intermediate.
In the context of spiro[5.5]undecane systems, the formation of a carbocation at the spiro center could potentially trigger a Wagner-Meerwein rearrangement. This would involve the migration of an adjacent alkyl group from one of the cyclohexane (B81311) rings to the carbocationic center, leading to a ring-expanded or ring-contracted product, or a rearranged spirocyclic skeleton. The driving force for such a rearrangement would be the formation of a more stable carbocation or the relief of ring strain. The study of such rearrangements is crucial for understanding the product distribution in reactions involving carbocationic intermediates in spirocyclic systems.
Intermolecular and Intramolecular Reactions of Spiro[5.5]undecanols
The reactivity of spiro[5.5]undecanols, such as this compound, is dictated by the presence of the hydroxyl group and the unique structural constraints of the spirocyclic system. As a tertiary alcohol, this compound is expected to undergo reactions characteristic of this functional group, including dehydration, substitution, and potential rearrangements, although the specifics of these reactions are influenced by the rigid spiro framework.
Intramolecular Reactions:
One of the primary intramolecular reactions anticipated for this compound is acid-catalyzed dehydration. Treatment with a strong acid would lead to protonation of the hydroxyl group, forming a good leaving group (water). Departure of water would generate a tertiary carbocation at the spiro center. This carbocation can then be quenched by the removal of a proton from an adjacent carbon, leading to the formation of an alkene. Depending on which proton is removed, a mixture of isomeric alkenes with the double bond in either of the two six-membered rings could be formed. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.
Rearrangements of the intermediate carbocation are also a possibility, although less likely for a tertiary carbocation unless it leads to a significant release of ring strain or a more stable electronic configuration, which is not immediately apparent in the spiro[5.5]undecane system.
In suitably substituted spiro[5.5]undecanol systems, intramolecular reactions can lead to the formation of bridged or fused ring systems. For example, in the synthesis of chamigrene sesquiterpenes, a spiro[5.5]undecanol intermediate, 5,5-dimethyl-1,9-ismethylenespiro[5.5]undecan-3-ol, is formed. iisc.ac.in While the subsequent reactions in that specific synthesis are not detailed as intramolecular reactions of the alcohol itself, the presence of other functional groups could facilitate intramolecular cyclizations or rearrangements under appropriate conditions.
Intermolecular Reactions:
The tertiary hydroxyl group of this compound is expected to undergo substitution reactions, albeit with some difficulty due to steric hindrance around the spiro center. Under acidic conditions (e.g., with concentrated hydrohalic acids), an SN1-type reaction could occur, proceeding through the aforementioned tertiary carbocation intermediate. This would lead to the formation of 5-halo-5-methylspiro[5.5]undecane. The high reactivity of allylmagnesium reagents has been noted to allow for additions to sterically hindered ketones, suggesting that related organometallic reagents might be capable of reacting with the carbonyl precursor to this compound. nih.gov
Esterification of the tertiary alcohol is also possible, though it would likely require forcing conditions or the use of a highly reactive acylating agent (e.g., an acid chloride or anhydride with a suitable catalyst) due to the steric bulk.
The table below outlines the expected reactivity of this compound.
| Reaction Type | Reagents/Conditions | Expected Product(s) | Mechanism |
| Intramolecular Dehydration | Strong acid (e.g., H₂SO₄, H₃PO₄), heat | Mixture of spiro[5.5]undecenes | E1 |
| Intermolecular Substitution (Halogenation) | Concentrated HX (e.g., HCl, HBr) | 5-Halo-5-methylspiro[5.5]undecane | SN1 |
| Intermolecular Esterification | Acid chloride/anhydride, base catalyst | 5-Methylspiro[5.5]undec-5-yl ester | Nucleophilic acyl substitution |
It is important to note that while these reactions are predicted based on the general principles of organic chemistry, the specific reactivity of this compound has not been extensively reported in the literature. Detailed experimental studies would be required to fully elucidate its chemical behavior.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding its intrinsic properties. These methods can be broadly categorized into Density Functional Theory and Ab Initio Molecular Orbital Theory.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for determining the equilibrium geometries and relative energies of organic molecules. For 5-Methylspiro[5.5]undecan-5-ol, DFT calculations, for example using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), would be employed to locate the minimum energy conformations. e-tarjome.commdpi.com
The primary conformational variables include the chair-chair arrangements of the two cyclohexyl rings and the orientation of the methyl and hydroxyl groups at the C5 spiro-center. These substituents can be positioned either axially or equatorially relative to the respective rings they reside on, although the spiro-fusion complicates a simple axial/equatorial designation. The calculations would explore the potential energy surface to identify the most stable conformers. Key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecular shape would be precisely calculated. acs.org
Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| C5-C(Methyl) Bond Length | 1.54 Å | Length of the bond between the spiro-carbon and the methyl carbon. |
| C5-O Bond Length | 1.43 Å | Length of the bond between the spiro-carbon and the hydroxyl oxygen. |
| O-H Bond Length | 0.97 Å | Length of the bond in the hydroxyl group. |
| C4-C5-C6 Angle | 109.8° | Angle within one of the cyclohexane (B81311) rings around the spiro-center. |
| C10-C5-C11 Angle | 110.2° | Angle within the other cyclohexane ring around the spiro-center. |
| O-C5-C(Methyl) Angle | 108.5° | Angle between the substituents on the spiro-carbon. |
| Ring Dihedral (avg) | ~55° | Average absolute C-C-C-C dihedral angle, indicating a chair conformation. |
Note: These values are hypothetical, based on typical results from DFT calculations on similar cyclic alcohols and spirocyclic systems.
Ab initio (from first principles) molecular orbital theory encompasses methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, which provide a rigorous description of a molecule's electronic structure without relying on empirical parameterization. scribd.comresearchgate.net These methods are crucial for understanding the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.
For this compound, ab initio calculations would yield detailed information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unram.ac.id The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecular surface, highlighting electron-rich areas (like the hydroxyl oxygen) and electron-poor areas (like the hydroxyl hydrogen). researchgate.net
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -9.8 eV | Indicates the energy of the most available electrons for reaction (e.g., lone pairs on oxygen). |
| LUMO Energy | +1.2 eV | Indicates the energy of the orbital that would accept electrons in a reaction. |
| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~1.8 D | Quantifies the overall polarity of the molecule, primarily due to the C-O-H group. |
Note: Values are illustrative and represent typical outcomes for saturated alcohols from such calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. meihonglab.com By solving Newton's equations of motion for all atoms over time, MD simulations can map the conformational landscape and reveal how the molecule explores different shapes at a given temperature. researchgate.net
An MD simulation of this compound, likely in a simulated solvent environment to mimic solution-phase behavior, would reveal the flexibility of the spiro[5.5]undecane framework. This includes the characteristic ring-flipping of the cyclohexane moieties between different chair and potentially boat or twist-boat conformations. researchgate.netcdnsciencepub.com The simulation would also track the rotational freedom of the C-O bond of the hydroxyl group and the C-C bond of the methyl group. This dynamic view is critical for understanding which conformations are accessible and how the molecule might orient itself to interact with other molecules or to undergo a reaction.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful interpretive tool that translates the complex, delocalized molecular orbitals from a QM calculation into a localized picture of chemical bonds, lone pairs, and orbital interactions. acs.orgrsc.org This approach is particularly useful for quantifying stereoelectronic effects, such as hyperconjugation and hydrogen bonding. nih.gov
Table 3: Predicted NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O | σ(C5-C6) | ~2.5 | Anomeric-type effect from oxygen lone pair. |
| LP(1) O | σ(C5-C11) | ~2.3 | Anomeric-type effect from oxygen lone pair. |
| σ(C4-C5) | σ(C5-C(Methyl)) | ~4.1 | Hyperconjugation stabilizing the spiro-center. |
| σ(C-H) | σ*(C-O) | ~1.8 | General hyperconjugative stabilization. |
Note: LP(1) O refers to one of the oxygen lone pair orbitals. Values are hypothetical examples based on NBO analyses of similar systems.
Prediction of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. researchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the high-energy transition state structures that control the reaction rate. DFT is the most common tool for this purpose. rsc.orgresearchgate.net
A plausible reaction to study for this compound would be its acid-catalyzed dehydration, which could lead to a mixture of alkene products. Computational modeling could trace the reaction pathway: protonation of the hydroxyl group to form a good leaving group (water), departure of the water molecule to form a tertiary carbocation at the spiro-center, and subsequent elimination of a proton from an adjacent carbon to form a double bond. DFT calculations would provide the geometries and energies of the reactant, the protonated intermediate, the transition state for water loss, the carbocation intermediate, and the final alkene products. The calculated activation energies for each step would predict the overall reaction rate and could explain the regioselectivity (which alkene product is favored). nsf.gov
Rational Design of Spiro[5.5]undecane Derivatives
The spiro[5.5]undecane scaffold is an attractive starting point for the design of new molecules with specific functions, particularly in drug discovery where its rigid three-dimensional nature can be exploited to achieve precise interactions with biological targets. researchgate.netuni-due.de Computational chemistry plays a vital role in the rational design of derivatives by predicting their properties before they are synthesized. researchgate.net
Starting with the structure of this compound, a virtual library of derivatives can be created by computationally modifying its structure. For instance, the methyl group could be replaced with larger alkyl or aryl groups, or the hydroxyl group could be esterified or replaced with other functionalities like an amine or a halogen. For each virtual derivative, properties relevant to drug development—such as lipophilicity (logP), aqueous solubility, dipole moment, and binding affinity to a target protein (via molecular docking)—can be calculated. This in silico screening allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. meihonglab.com
Table 4: In Silico Property Prediction for Designed Derivatives of this compound
| Derivative | Modification | Predicted logP | Predicted Dipole Moment (D) | Rationale for Design |
| 1 | Parent Compound | 2.8 | 1.8 | Baseline scaffold. |
| 2 | -OH -> -NH2 | 2.5 | 1.5 | Introduce a basic center for potential salt formation and H-bonding. |
| 3 | -CH3 -> -CF3 | 3.4 | 3.5 | Increase metabolic stability and alter electronic properties. |
| 4 | -OH -> -O(CO)Ph | 4.5 | 2.9 | Add a bulky, aromatic ester to explore new binding interactions. |
Note: These are hypothetical derivatives and predicted properties, illustrating the process of rational design.
Compound Name Index
| Compound Name |
| This compound |
| Spiro[5.5]undecane |
| Water |
| 5-Amino-5-methylspiro[5.5]undecane |
| 5-(Trifluoromethyl)spiro[5.5]undecan-5-ol |
| 5-Methylspiro[5.5]undecan-5-yl benzoate |
Applications in Advanced Organic Synthesis and Material Science Research
5-Methylspiro[5.5]undecan-5-ol as a Versatile Synthetic Building Block
The true value of a chemical building block lies in its ability to be transformed into more complex and valuable structures. The spiro[5.5]undecane skeleton, including functionalized derivatives like this compound, is prized for its conformational rigidity and dense, three-dimensional structure, which provides well-defined exit vectors for substituent placement. sigmaaldrich.com These characteristics make it an ideal starting point for constructing elaborate molecular architectures.
The spiro[5.5]undecane motif is a recurring feature in a multitude of natural products, making its synthesis a critical step in the total synthesis of these compounds. banglajol.info
Spiroacetals: The 1,7-dioxaspiro[5.5]undecane core is a common structural element in insect pheromones. mdpi.comacs.org For example, the synthesis of 2,2,8-trimethyl-1,7-dioxaspiro[5.5]undecane, found in the defensive secretion of the rove beetle Ontholestes murinus, utilizes a strategy that builds the spirocyclic core through an oxymercuration-deprotection-cyclisation sequence. Chiral spiroacetals of the 1,7-dioxaspiro[5.5]undecane type have also been prepared from carbohydrate precursors through intramolecular hydrogen abstraction reactions. acs.org
Terpenoids: Many terpenoids and sesquiterpenes feature the spiro[5.5]undecane skeleton. banglajol.info Notable examples include the chamigrenes, acoradienes, and spirovetivanes. banglajol.infoacs.org The total synthesis of the complex diterpene atropurpuran showcases a modern approach where the spiro[5.5]undecane moiety is constructed early via a ring-closing enyne metathesis reaction, establishing the core framework for subsequent transformations. sci-hub.se
Alkaloids: A significant number of alkaloids incorporate an azaspiro[5.5]undecane core. The histrionicotoxins, a class of alkaloids isolated from the skin of neotropical frogs, are prominent examples that have spurred extensive synthetic efforts. iupac.org Synthetic strategies toward (±)-perhydrohistrionicotoxin often involve the creation of a functionalized azaspiro[5.5]undecane scaffold, which is then elaborated to the final natural product. iupac.orgacs.org These syntheses highlight the importance of controlling stereochemistry at the spirocyclic center.
Table 1: Examples of Natural Products Featuring the Spiro[5.5]undecane Core
| Natural Product Class | Specific Example | Core Structure | Source/Significance |
|---|---|---|---|
| Spiroacetals | 1,7-Dioxaspiro[5.5]undecane | Oxaspiro[5.5]undecane | Pheromone of the olive fruit fly (Bactrocera oleae) acs.org |
| Terpenoids | Atropurpuran | Carbocyclic Spiro[5.5]undecane | Complex diterpene with a unique tetracyclic skeleton sci-hub.se |
| Alkaloids | Perhydrohistrionicotoxin | Azaspiro[5.5]undecane | Neurotoxin from Dendrobatid frogs, inhibitor of nACh receptors iupac.org |
The challenge of constructing the spiro[5.5]undecane core has driven the development of novel and efficient synthetic methods. These methodologies are crucial for accessing not only natural products but also designed molecules for various applications. researchgate.netnih.gov
Key strategies include:
Michael Addition Reactions: A one-pot synthesis of substituted spiro[5.5]undecane-triones can be achieved through a Lewis acid-catalyzed double Michael reaction between dimedone and trans,trans-diarylideneacetones. banglajol.inforesearchgate.net This method efficiently builds the carbocyclic framework. Biocatalytic double Michael additions have also been developed, offering high stereoselectivity. researchgate.net
Dearomative Cyclizations: An innovative approach involves the dearomative ipso-iodocyclization of certain phenyl-substituted alkynes. nih.gov This reaction, performed at room temperature, constructs the spiro[5.5]undecane framework by breaking the aromaticity of a phenol (B47542) ring. Similarly, an alkynylation of salicylaldehyde (B1680747) followed by an acid-mediated dearomatizative cyclization provides access to the spiro[5.5]undecane core found in natural products like elatol. researchgate.net
Tandem and Cascade Reactions: Complex spirocycles can be assembled with high efficiency using cascade reactions. For instance, a tandem conjugate addition/dipolar cycloaddition sequence has been employed to create the azaspiro[5.5]undecane system, which served as a key step in the formal total synthesis of (±)-perhydrohistrionicotoxin. acs.org
Metathesis Reactions: Ring-closing enyne metathesis has proven to be a powerful tool for forming the spiro[5.5]undecane moiety, as demonstrated in the total synthesis of atropurpuran. sci-hub.se Olefin metathesis, in general, offers a versatile strategy for constructing various spirocyclic systems. researchgate.net
Table 2: Selected Methodologies for Spiro[5.5]undecane Synthesis
| Methodology | Key Reagents/Catalysts | Reaction Type | Significance |
|---|---|---|---|
| Lewis Acid-Catalyzed Annulation | Dimedone, Diarylidenacetones, Lewis Acids | Double Michael Addition | Efficient one-pot synthesis of highly substituted spiro[5.5]undecanes banglajol.info |
| Dearomative ipso-Iodocyclization | Bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆) | Electrophilic Cyclization | Mild conditions for constructing spiro[5.5]undecanes from phenolic precursors nih.gov |
| Tandem Conjugate Addition/Cycloaddition | Oximes, Dienyl Sulfones | Cascade Reaction | Stereocontrolled route to functionalized azaspiro[5.s5]undecanes iupac.orgacs.org |
| Ring-Closing Enyne Metathesis | Grubbs Catalyst | Metathesis | Rapid formation of the core spirocyclic framework for complex targets sci-hub.se |
Synthesis of Spiro[5.5]undecane Derivatives for Advanced Applications
Beyond their role as intermediates, spiro[5.5]undecane derivatives are synthesized as final targets for specialized applications in molecular science, where their unique three-dimensional structure is paramount.
The conformational rigidity of the spiro[5.5]undecane scaffold makes it an excellent platform for designing molecular probes to study ligand-receptor interactions. By holding appended functional groups in a fixed spatial orientation, these molecules can help elucidate the precise structural requirements for binding to biological targets like protein receptors and enzymes. soton.ac.uk
Scaffolds for Ligand Design: Spirocyclic systems are attractive in medicinal chemistry because their three-dimensionality allows for the exploration of chemical space that is often inaccessible to flatter, aromatic-rich molecules. sigmaaldrich.comresearchgate.net Derivatives of 3,9-diazaspiro[5.5]undecane have been developed as competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk The spirocyclic core serves as a rigid anchor, allowing systematic modification of the substituents to map the binding pocket and optimize affinity and selectivity.
Probing Receptor Subtypes: The synthesis of various spirocyclic ligands has been instrumental in developing compounds that can differentiate between receptor subtypes. For example, libraries of spirocyclic piperidines have been synthesized and tested for their affinity to σ₁ and σ₂ receptors. nih.govnih.gov Structure-activity relationship studies revealed that subtle changes in the spirocyclic framework or the linking chain could dramatically alter binding affinity and selectivity, providing valuable information about the topology of the receptor binding sites. nih.gov The defined structure of the spiro-compound reduces conformational ambiguity, making it easier to correlate structural features with binding activity. acs.org
Table 3: Spirocyclic Scaffolds in Ligand-Receptor Studies
| Spirocyclic Scaffold | Target Receptor | Application | Research Finding |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecane | GABA-A Receptor | Antagonist Design | The spirocyclic benzamide (B126) was identified as a key structural determinant for binding. soton.ac.uk |
| Spiro[ mdpi.combenzopyran-1,1'-cyclohexane] | Sigma (σ) Receptors | Ligand Development | The spirocyclic scaffold is favorable for developing selective σ₂ receptor ligands. nih.gov |
| Spiro-oxindoles | Various (e.g., NK-1 receptor) | Inhibitor Synthesis | Spiro-oxindole derivatives show potent biological activities, including as receptor inhibitors. banglajol.info |
The unique structural and stereochemical properties of spiro[5.5]undecanes are being harnessed in materials science to create polymers and molecular materials with novel functions. researchgate.net
Induction of Chirality in Polymers: Chirality is a key property for advanced materials used in optics, separations, and catalysis. mdpi.com The spiro[5.5]undecane skeleton is inherently chiral, even without stereocenters in the rings, due to its helical structure. growingscience.comresearchgate.netrsc.org This axial chirality can be exploited by incorporating spirocyclic monomers into polymer chains. The synthesis of polymers from chiral spiro-monomers can lead to materials with stable helical conformations. chemrxiv.org This strategy allows for the precise control of the polymer's three-dimensional structure, which is essential for creating materials with desired chiroptical properties or for applications in enantioselective recognition.
Advanced Material Scaffolds: The rigidity and defined geometry of the spiro[5.5]undecane system make it a candidate for creating porous materials or organic frameworks. The synthesis of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, for example, produces highly symmetric yet chiral molecules that can self-assemble into ordered structures. researchgate.netmdpi.com Such systems could find applications in gas storage, separation technologies, or as scaffolds for catalysis.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalytic Methods
The synthesis of spiro[5.5]undecane skeletons, which form the core of many biologically active natural products, has garnered significant attention. nih.govacs.org A primary challenge in the synthesis of 5-Methylspiro[5.5]undecan-5-ol is the control of stereochemistry at the spirocyclic center. While various methods exist for constructing spirocycles, including alkylation, cycloaddition, and rearrangement reactions, the development of catalytic, enantioselective approaches remains a key objective. nih.govresearchgate.net
Future work will likely focus on the design and application of novel chiral catalysts that can facilitate the stereoselective synthesis of this specific alcohol. Promising areas include:
Chiral Brønsted Acids: The use of highly acidic and confined chiral catalysts, such as imidodiphosphorimidates (IDPi), has proven effective in controlling the regio- and stereoselectivity of spirocyclizing Diels-Alder reactions. nih.govacs.org Tailoring these catalysts for the specific substrates required for this compound synthesis could provide a direct and efficient route to enantiopure products.
Organocatalysis: Domino reactions, such as Michael addition/aldolization sequences, offer a powerful strategy for building complex spirocyclic systems. researchgate.net The development of new organocatalysts could enable a highly selective cascade process leading to the desired spiro-alcohol.
Transition Metal Catalysis: Palladium-catalyzed intramolecular alkylations and other transition metal-mediated cyclizations are powerful tools for creating spirocenters. nih.govresearchgate.net Future research could explore new ligand designs for transition metals like palladium, rhodium, or iridium to achieve higher levels of stereocontrol in the formation of the this compound scaffold. chemrxiv.org
A comparative look at potential catalytic approaches is presented in the table below.
| Catalytic Method | Potential Advantages | Research Focus |
| Chiral Brønsted Acids | High acidity and confined chiral environment for stereo- and regiocontrol. acs.org | Catalyst design for specific dienophiles and dienes leading to the spiro[5.5]undecane core. nih.gov |
| Organocatalysis | Metal-free, environmentally benign, potential for domino reactions. researchgate.net | Development of catalysts for asymmetric Michael-aldol cascades or similar transformations. |
| Transition Metal Catalysis | High efficiency, broad substrate scope, potential for novel bond formations. nih.gov | Ligand development for enantioselective control in allylic alkylation or C-H activation cascades. nih.govchemrxiv.org |
Exploration of Bio-Inspired Synthetic Routes
Nature provides a rich blueprint for the synthesis of complex cyclic and spirocyclic molecules. Bio-inspired and biocatalytic methods are emerging as powerful and sustainable alternatives to traditional synthetic chemistry. rsc.org For the synthesis of spiro[5.5]undecanes, several bio-inspired avenues are worth exploring:
Enzymatic Double Michael Additions: Researchers have developed novel protocols using enzymes like D-aminoacylase to catalyze double Michael additions for the synthesis of spiro[5.5]undecane derivatives. researchgate.netresearchgate.net These enzymatic methods have shown high stereoselectivity, producing almost exclusively cis isomers. researchgate.net Expanding the substrate scope and enzyme selection could lead to a biocatalytic route for this compound.
Biomimetic Cascade Reactions: The biosynthesis of many terpenoids and other natural products involves remarkable cascade reactions that form multiple rings in a single, enzyme-catalyzed step. A biomimetic approach, mimicking a hypothetical terpene cyclization precursor to this compound, could offer an elegant and efficient synthesis. This could involve an acid-catalyzed cyclization of a polyene precursor.
Photoredox Catalysis: Bioinspired intramolecular photoreactions of quinones have been shown to produce spirocyclic intermediates. rsc.org Exploring similar photoredox strategies could uncover new pathways to spiro[5.5]undecane structures.
Advanced Characterization of Transient Spirocyclic Intermediates
Many synthetic routes to spirocycles proceed through short-lived, transient intermediates that are difficult to detect and characterize. nih.govmdpi.com A deeper understanding of these intermediates is crucial for optimizing reaction conditions and controlling selectivity. Future research in this area will depend on the application of advanced analytical techniques:
In Situ Spectroscopy: Techniques like rapid-injection NMR and time-resolved IR spectroscopy can provide real-time snapshots of a reaction as it proceeds, enabling the detection and structural elucidation of transient species. mdpi.com
Trapping Experiments: The existence of proposed intermediates, such as spiro radicals, can be confirmed by using trapping agents that intercept the intermediate to form a stable, characterizable product. nih.gov
Cryogenic Spectroscopy: By running reactions at very low temperatures, it may be possible to slow down the decomposition of transient intermediates, allowing for their characterization by standard spectroscopic methods.
Recently, researchers have successfully isolated and characterized reactive spirocyclopropyl intermediates for the first time by interrupting photoreactions, confirming their structure. rsc.org Similar innovative approaches are needed to identify the key intermediates on the pathway to this compound.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. nih.govacs.orgrsc.org For the synthesis of this compound, computational studies can provide invaluable insights into:
Reaction Mechanisms: DFT calculations can map out the entire energy landscape of a reaction, identifying the most likely pathway and the structures of all transition states and intermediates. This can help rationalize the observed regio- and stereoselectivity. acs.orgrsc.org
Catalyst Design: By modeling the interaction between a substrate and a catalyst, researchers can computationally screen potential catalysts and rationally design new ones with improved activity and selectivity. chemrxiv.org For example, understanding the non-covalent interactions within the confined microenvironment of a chiral acid catalyst can explain its stereodirecting influence. acs.org
Reactivity of Spirocyclic Architectures: Computational models can predict the reactivity of different positions on the this compound scaffold, guiding the design of subsequent functionalization reactions.
Future efforts will likely involve more sophisticated computational models that can more accurately account for solvent effects and dynamic behavior, providing an even clearer picture of the factors controlling the synthesis and reactivity of these complex molecules. chemrxiv.org
Design of New Spiro[5.5]undecane Architectures with Tailored Reactivity
Beyond the synthesis of the parent compound, a significant future direction is the use of the this compound core as a building block for more complex and functional molecules. The unique three-dimensional arrangement of the spiro[5.5]undecane skeleton makes it an attractive scaffold in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net
Future research will focus on:
Scaffold Decoration: Developing selective methods to functionalize the this compound core. This could involve reactions at the hydroxyl group, or C-H functionalization at various positions on the carbocyclic rings.
Heterocyclic Analogues: Replacing one or more carbon atoms in the spiro[5.5]undecane framework with heteroatoms (e.g., oxygen, nitrogen) to create novel spiro-heterocycles. pnrjournal.comacs.orgacs.org For instance, 1-oxa-9-azaspiro[5.5]undecane is a known scaffold used in drug discovery. acs.org
Polymer Science: Using bifunctional spiro[5.5]undecane derivatives as monomers for the synthesis of novel polymers. For example, 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane is a reactive monomer used to create biodegradable polyorthoesters for drug delivery applications.
The design of these new architectures will be guided by the desired properties and applications, from developing new therapeutic agents to creating advanced materials with unique optical or electronic properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
